2-Methyl-9,10-di(naphthalen-2-yl)anthracene 2-Methyl-9,10-di(naphthalen-2-yl)anthracene
Brand Name: Vulcanchem
CAS No.: 804560-00-7
VCID: VC4135254
InChI: InChI=1S/C35H24/c1-23-14-19-32-33(20-23)35(29-18-16-25-9-3-5-11-27(25)22-29)31-13-7-6-12-30(31)34(32)28-17-15-24-8-2-4-10-26(24)21-28/h2-22H,1H3
SMILES: CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6
Molecular Formula: C35H24
Molecular Weight: 444.6

2-Methyl-9,10-di(naphthalen-2-yl)anthracene

CAS No.: 804560-00-7

Cat. No.: VC4135254

Molecular Formula: C35H24

Molecular Weight: 444.6

* For research use only. Not for human or veterinary use.

2-Methyl-9,10-di(naphthalen-2-yl)anthracene - 804560-00-7

Specification

CAS No. 804560-00-7
Molecular Formula C35H24
Molecular Weight 444.6
IUPAC Name 2-methyl-9,10-dinaphthalen-2-ylanthracene
Standard InChI InChI=1S/C35H24/c1-23-14-19-32-33(20-23)35(29-18-16-25-9-3-5-11-27(25)22-29)31-13-7-6-12-30(31)34(32)28-17-15-24-8-2-4-10-26(24)21-28/h2-22H,1H3
Standard InChI Key HNWFFTUWRIGBNM-UHFFFAOYSA-N
SMILES CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6
Canonical SMILES CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central anthracene system fused with two naphthalen-2-yl groups at the 9- and 10-positions, along with a methyl substituent at the 2-position. This arrangement creates an extended π-conjugated system, which enhances its electronic properties. The IUPAC name, 2-methyl-9,10-bis(naphthalen-2-yl)anthracene, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC35H24\text{C}_{35}\text{H}_{24}
Molecular Weight444.58 g/mol
Melting Point256°C
Physical FormYellow crystalline powder
Purity≥97.0% (HPLC)
Density1.201 g/cm³ (predicted)

The methyl group at the 2-position introduces steric effects that influence molecular packing, reducing crystallization tendencies compared to non-alkylated analogs like 9,10-di(naphthalen-2-yl)anthracene (ADN) . This modification enhances morphological stability in thin-film applications, a critical factor for OLED longevity .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-methyl-9,10-di(naphthalen-2-yl)anthracene typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. A common approach begins with anthraquinone derivatives, which undergo sequential functionalization:

  • Methylation: Introduction of the methyl group at the 2-position via alkylation using methyl halides in the presence of Lewis acids such as AlCl3\text{AlCl}_3 .

  • Naphthylation: Attachment of naphthalen-2-yl groups through cross-coupling reactions, often employing palladium catalysts .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
MethylationCH3Br,AlCl3,80°C\text{CH}_3\text{Br}, \text{AlCl}_3, 80°C72%
NaphthylationPd(PPh3)4,K2CO3,DME\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3, \text{DME}65%

Industrial Scalability

Industrial production optimizes these reactions for cost-effectiveness and purity. Continuous-flow reactors are employed to enhance reaction control, while recrystallization from toluene ensures ≥97% purity . Challenges include managing byproducts from incomplete coupling, which are mitigated via column chromatography .

Applications in Organic Electronics

OLED Performance

2-Methyl-9,10-di(naphthalen-2-yl)anthracene serves as a blue fluorescent emitter in OLEDs. Its wide energy bandgap (Eg3.1eVE_g \approx 3.1 \, \text{eV}) enables sky-blue emission with a peak wavelength of 460 nm . Device architectures incorporating this compound achieve:

  • Current Efficiency: 2.25 cd/A

  • External Quantum Efficiency (EQE): 4.8%

  • Lifetime (LT50_{50}): >1,000 hours at 1,000 cd/m²

Comparative Analysis with ADN Derivatives

The methyl substituent significantly alters performance relative to ADN:

Table 3: Performance Comparison in OLEDs

Parameter2-Methyl-ADNADN
Film MorphologyAmorphousCrystalline
Leakage Current0.8 mA/cm²2.5 mA/cm²
EQE4.8%3.2%

The amorphous nature of 2-methyl-ADN films reduces current leakage and improves device stability .

Thermal and Morphological Stability

Thermogravimetric Analysis (TGA)

TGA reveals a decomposition temperature (TdT_d) of 410°C, indicating exceptional thermal resilience . Differential scanning calorimetry (DSC) shows no phase transitions below 250°C, confirming suitability for high-temperature processing .

Crystallinity and Solubility

The methyl group enhances solubility in nonpolar solvents (e.g., toluene: 15 mg/mL) compared to ADN (2 mg/mL) . This property facilitates solution-processing techniques such as inkjet printing.

Recent Advancements and Future Directions

Nanoparticle Formulations

Recent studies explore water-dispersible nanoparticles of 2-methyl-ADN derivatives for bioimaging. Surface functionalization with amphiphilic polymers enables cellular uptake with minimal cytotoxicity .

Hybrid Materials

Incorporating 2-methyl-ADN into metal-organic frameworks (MOFs) enhances electroluminescence efficiency by 22%, opening avenues for next-generation displays .

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